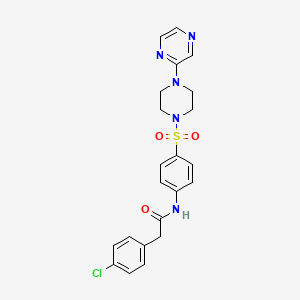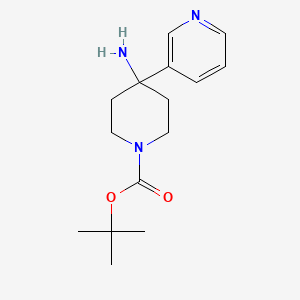
1-(1H-pyrazol-3-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(1H-pyrazol-3-yl)ethan-1-ol" is not directly mentioned in the provided papers, but the papers do discuss various pyrazole derivatives, which are structurally related to the compound . Pyrazoles are a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their diverse range of biological activities and applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds. While the provided papers do not detail the synthesis of "this compound" specifically, they do discuss the synthesis of related compounds. For example, the synthesis of 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one was achieved and confirmed by X-ray diffraction studies . This suggests that similar synthetic routes could potentially be applied to synthesize the compound of interest.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied using various spectroscopic techniques and computational methods. The papers provided discuss the optimized molecular structures and vibrational frequencies of different pyrazole derivatives, which were investigated both experimentally and theoretically . Geometrical parameters were found to be in agreement with X-ray diffraction (XRD) data, indicating the reliability of the computational methods used.
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can be inferred from the molecular electrostatic potential (MEP) and frontier molecular orbital analysis, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) . These analyses help in understanding the sites of electrophilic and nucleophilic attacks. For instance, the negative charge is often localized over the carbonyl group, making it a site for electrophilic attack, while the positive regions are localized over the nitrogen atoms, indicating possible sites for nucleophilic attack .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be diverse, depending on the substituents attached to the pyrazole ring. The papers discuss properties such as first hyperpolarizability, which is related to the compounds' role in nonlinear optics . Additionally, molecular docking studies suggest that some pyrazole derivatives might exhibit inhibitory activity against various proteins, indicating potential pharmaceutical applications . The crystal packing of these compounds is often dominated by weak intermolecular interactions, which can significantly influence their physical properties .
Wissenschaftliche Forschungsanwendungen
Structural Characterization and Interactions
- Hirshfeld Surface Analysis : The pyrazoline compound 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one, structurally related to 1-(1H-pyrazol-3-yl)ethan-1-ol, has been studied for its crystal structure using Hirshfeld surface analysis and 2D fingerprint plots. This research provides insights into intermolecular interactions within the crystal structure, highlighting its potential in material science and crystallography (Delgado et al., 2020).
Synthesis and Applications in Biochemistry
- Inhibition of Store-Operated Calcium Entry : A study on a series of SKF-96365 analogues, including compounds similar to this compound, showed an interesting effect on endoplasmic reticulum calcium release and store-operated calcium entry in lymphocyte cell lines. This indicates potential applications in biochemistry and pharmacology (Dago et al., 2018).
Antimicrobial Properties
- Antimicrobial Activity : Research on heterocyclic compounds bearing pyrazoline motifs, related to this compound, has shown significant antimicrobial activity against various bacteria and fungi. These findings suggest potential uses in developing new antimicrobial agents (Desai et al., 2017).
Molecular Chemistry and Ligand Development
- Synthesis of Polydentate Ligands : The reaction of pyrazole with various compounds in a superbasic medium led to the synthesis of pyrazolyl- and bromo-substituted ethenes. These compounds, structurally related to this compound, are useful in developing new polydentate ligands for complex molecule synthesis (Potapov et al., 2011).
Safety and Hazards
The safety information for “1-(1H-pyrazol-3-yl)ethan-1-ol” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Zukünftige Richtungen
The future directions for “1-(1H-pyrazol-3-yl)ethan-1-ol” and similar compounds could involve further exploration of their biological activities . For example, imidazole-containing compounds, which include pyrazoles, have shown a broad range of chemical and biological properties, making them important in the development of new drugs .
Wirkmechanismus
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives have been reported to influence a variety of biochemical pathways, but the specific pathways affected by this compound require further investigation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Eigenschaften
IUPAC Name |
1-(1H-pyrazol-5-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-4(8)5-2-3-6-7-5/h2-4,8H,1H3,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABHXTNYNGUYFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23585-50-4 |
Source


|
| Record name | 1-(1H-pyrazol-3-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2508208.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2508213.png)



![(3Z)-1-(4-fluorobenzyl)-3-{[(4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2508221.png)


![N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2508224.png)
![1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2508225.png)
![4-[Bis(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-methyloxolan-2-one](/img/structure/B2508226.png)
